molecular formula C13H12O2 B11899168 1-(4-Hydroxynaphthalen-2-yl)propan-1-one

1-(4-Hydroxynaphthalen-2-yl)propan-1-one

Cat. No.: B11899168
M. Wt: 200.23 g/mol
InChI Key: PJXDKBFAEOGSQM-UHFFFAOYSA-N
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Description

1-(4-Hydroxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, featuring a hydroxyl group at the 4-position and a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxynaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-oxonaphthalen-2-yl)propan-1-one or 1-(4-carboxynaphthalen-2-yl)propan-1-one.

    Reduction: Formation of 1-(4-hydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxynaphthalen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxynaphthalen-1-yl)propan-1-one
  • 1-(4-Methoxynaphthalen-2-yl)propan-1-one
  • 1-(4-Hydroxynaphthalen-2-yl)butan-1-one

Uniqueness

1-(4-Hydroxynaphthalen-2-yl)propan-1-one is unique due to the specific positioning of the hydroxyl and propanone groups on the naphthalene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(4-hydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H12O2/c1-2-12(14)10-7-9-5-3-4-6-11(9)13(15)8-10/h3-8,15H,2H2,1H3

InChI Key

PJXDKBFAEOGSQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2C(=C1)O

Origin of Product

United States

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